

# H-Met-OiPr Hydrochloride: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B554995*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **H-Met-OiPr hydrochloride**, a crucial methionine derivative. Its primary application lies in the synthesis of farnesyltransferase inhibitors, a promising class of compounds in cancer research and drug development. This document details its chemical properties, synthesis, mechanism of action, and application in the generation of therapeutic leads, supported by experimental protocols and quantitative data.

## Chemical Properties and Synthesis of H-Met-OiPr Hydrochloride

**H-Met-OiPr hydrochloride**, also known as L-methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. The introduction of an isopropyl ester group enhances its utility in specific synthetic applications, particularly in peptide chemistry and the construction of complex organic molecules.

Table 1: Chemical Properties of **H-Met-OiPr Hydrochloride**

Property	Value
CAS Number	85391-05-5
Molecular Formula	C8H18ClNO2S
Molecular Weight	227.75 g/mol
Appearance	White to off-white crystalline solid
Purity	Typically ≥97%

## Experimental Protocol: Synthesis of H-Met-OiPr Hydrochloride

This protocol describes a common method for the esterification of L-methionine to its isopropyl ester hydrochloride using thionyl chloride.[\[1\]](#)

Materials:

- L-methionine
- Anhydrous isopropanol
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser with a drying tube
- Ice bath
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, suspend L-methionine in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The typical molar ratio is 1:5 to 1:10 (methionine:isopropanol).
- **Cooling:** Cool the suspension to 0°C using an ice bath.
- **Addition of Thionyl Chloride:** While stirring vigorously, add thionyl chloride dropwise to the cooled suspension. A typical molar ratio of methionine to thionyl chloride is 1:1.2. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO<sub>2</sub> gases.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and volatile byproducts using a rotary evaporator.
- **Purification:** The crude product is often a viscous oil or a solid. Triturate the crude product with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
- **Isolation and Drying:** Collect the white crystalline solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield **H-Met-OiPr hydrochloride**.

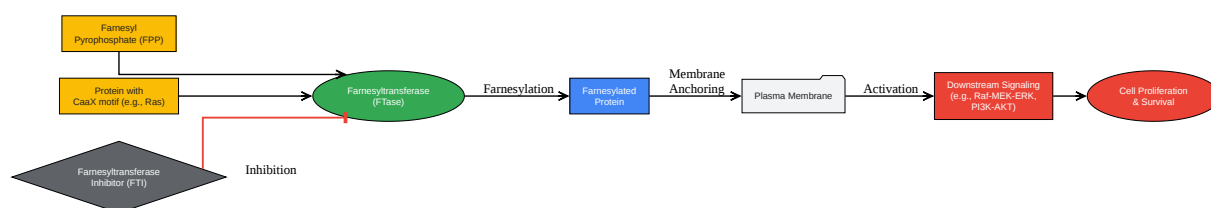
## Mechanism of Action: The Role in Farnesyltransferase Inhibition

**H-Met-OiPr hydrochloride** is a key building block for the synthesis of farnesyltransferase inhibitors (FTIs).<sup>[2][3]</sup> Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box of specific proteins.<sup>[4]</sup> This post-translational modification, known as farnesylation, is crucial for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.<sup>[4]</sup>

Oncogenic mutations in Ras are found in a significant percentage of human cancers, and its function is dependent on farnesylation for membrane association.[5][6] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.[7]

## The Farnesyltransferase Signaling Pathway

The farnesylation of a target protein, such as Ras, is a critical step for its activation. Once farnesylated, Ras is anchored to the inner leaflet of the plasma membrane, where it can interact with and activate downstream effector proteins, leading to the activation of signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.



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Farnesyltransferase signaling pathway and its inhibition.

## Application in Drug Development: Synthesis of Farnesyltransferase Inhibitors

**H-Met-OiPr hydrochloride** serves as a crucial synthon in the construction of peptidomimetic FTIs. The methionine residue is often incorporated as the 'X' in CaaX mimetics, which are designed to bind to the active site of FTase with high affinity, thereby acting as competitive inhibitors.[8]

## Experimental Protocol: Synthesis of a Representative Peptidomimetic FTI

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a hypothetical FTI with the sequence Cys-Val-Ile-Met, where the methionine is introduced using **H-Met-OiPr hydrochloride** in the final coupling step in solution phase after cleavage from the resin.

### Materials:

- Fmoc-Ile-Wang resin
- Fmoc-Val-OH
- Fmoc-Cys(Trt)-OH
- **H-Met-OiPr hydrochloride**
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Piperidine in DMF (20%)
- DMF, DCM
- Cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O)
- Solid-phase synthesis vessel
- HPLC for purification

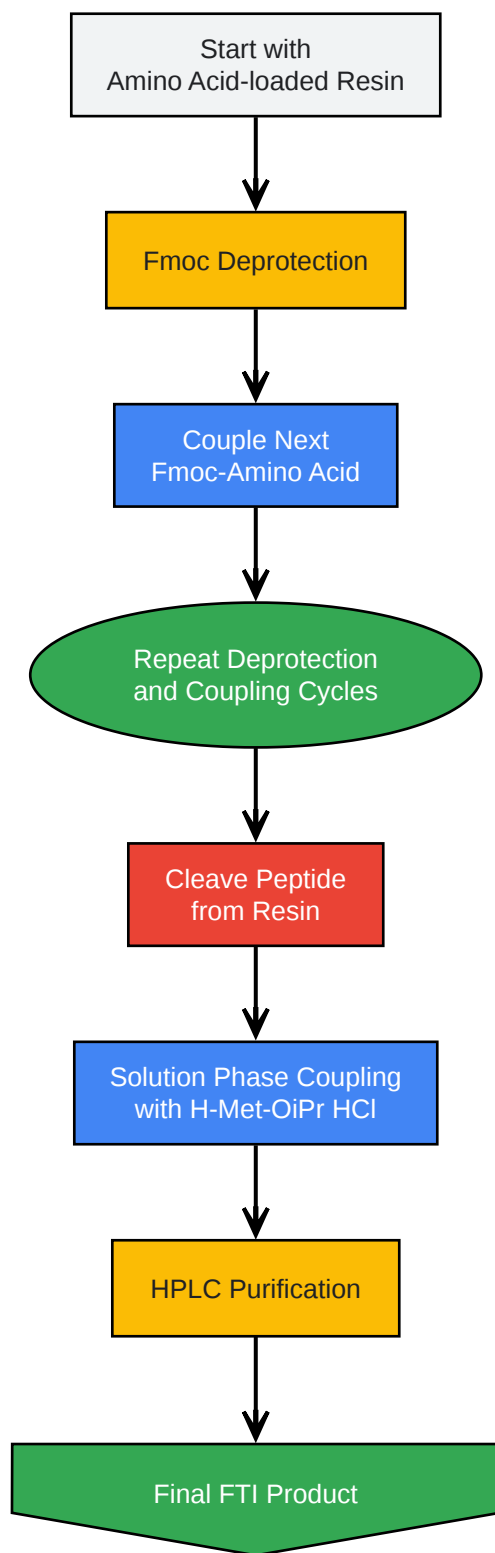
### Procedure:

- Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

- Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF. Monitor for completion using a ninhydrin test.
- Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Cys(Trt)-OH.
- Final Deprotection: Perform a final Fmoc deprotection on the N-terminal cysteine.
- Cleavage from Resin: Cleave the tripeptide (Cys(Trt)-Val-Ile) from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O). Precipitate the crude peptide in cold ether.
- Solution Phase Coupling with **H-Met-OiPr hydrochloride**:
  - Dissolve the crude tripeptide and **H-Met-OiPr hydrochloride** in a suitable solvent like DMF.
  - Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
  - Stir the reaction at room temperature until completion.
- Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine residue using the TFA cocktail.
- Purification: Purify the final tetrapeptide FTI using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

## Experimental Workflow for FTI Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptidomimetic farnesyltransferase inhibitor.



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Workflow for peptidomimetic FTI synthesis.

## Data Presentation: Quantitative Analysis of Farnesyltransferase Inhibitors

The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>) against the FTase enzyme. The development of FTIs has been guided by quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of the inhibitors with their biological activity.<sup>[2][9][10]</sup> The table below presents representative IC<sub>50</sub> values for a class of imidazole-containing FTIs to illustrate the potency of these compounds.

Table 2: Representative Inhibitory Activity of Imidazole-Containing Farnesyltransferase Inhibitors

Compound	FTase IC <sub>50</sub> (nM)
Inhibitor A	1.5
Inhibitor B	3.2
Inhibitor C	10.8
Inhibitor D	25.1
Inhibitor E	50.3

Note: Data is representative of a class of farnesyltransferase inhibitors and not specific to compounds synthesized directly from **H-Met-OiPr hydrochloride**.<sup>[9]</sup>

## Conclusion

**H-Met-OiPr hydrochloride** is a valuable chemical entity for researchers and professionals in the field of drug discovery. Its role as a methionine derivative makes it an important building block in the synthesis of farnesyltransferase inhibitors, a class of molecules with significant therapeutic potential, particularly in oncology. The methodologies and data presented in this guide offer a foundational understanding for the utilization of **H-Met-OiPr hydrochloride** in the development of novel therapeutic agents targeting the farnesyltransferase pathway.



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